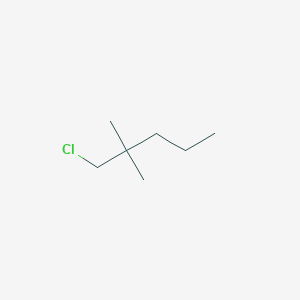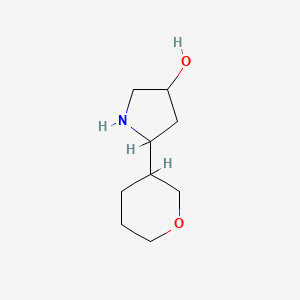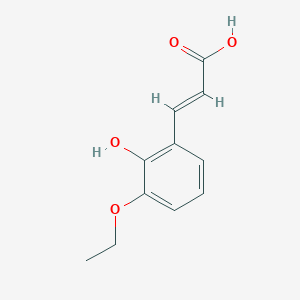
(2E)-3-(3-ethoxy-2-hydroxyphenyl)acrylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Ethoxy-2-hydroxyphenyl)prop-2-enoic acid is an organic compound with the molecular formula C11H12O4 and a molecular weight of 208.21 g/mol This compound is characterized by the presence of an ethoxy group, a hydroxy group, and a propenoic acid moiety attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Ethoxy-2-hydroxyphenyl)prop-2-enoic acid typically involves the reaction of 3-ethoxyphenol with acrolein in the presence of a base, followed by oxidation to form the desired product . The reaction conditions often include:
Base: Sodium hydroxide or potassium hydroxide
Solvent: Ethanol or methanol
Temperature: Room temperature to reflux conditions
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Ethoxy-2-hydroxyphenyl)prop-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The propenoic acid moiety can be reduced to form the corresponding alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide
Major Products Formed
Oxidation: Formation of 3-(3-ethoxy-2-oxophenyl)prop-2-enoic acid
Reduction: Formation of 3-(3-ethoxy-2-hydroxyphenyl)propan-1-ol
Substitution: Formation of 3-(3-chloro-2-hydroxyphenyl)prop-2-enoic acid
Scientific Research Applications
3-(3-Ethoxy-2-hydroxyphenyl)prop-2-enoic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Ethoxy-2-hydroxyphenyl)prop-2-enoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Modulating Receptors: Interacting with cell surface receptors to trigger intracellular signaling cascades.
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Ethoxy-4-hydroxyphenyl)prop-2-enoic acid
- 3-(2-Hydroxyphenyl)prop-2-enoic acid
- 3-(4-Hydroxy-3-methoxyphenyl)prop-2-enoic acid
Uniqueness
3-(3-Ethoxy-2-hydroxyphenyl)prop-2-enoic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of both ethoxy and hydroxy groups allows for diverse chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C11H12O4 |
|---|---|
Molecular Weight |
208.21 g/mol |
IUPAC Name |
(E)-3-(3-ethoxy-2-hydroxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H12O4/c1-2-15-9-5-3-4-8(11(9)14)6-7-10(12)13/h3-7,14H,2H2,1H3,(H,12,13)/b7-6+ |
InChI Key |
OOGRBIGZYJCACP-VOTSOKGWSA-N |
Isomeric SMILES |
CCOC1=CC=CC(=C1O)/C=C/C(=O)O |
Canonical SMILES |
CCOC1=CC=CC(=C1O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-{Bicyclo[2.2.2]octan-2-yl}-3-methyloxirane-2-carbonitrile](/img/structure/B13172809.png)
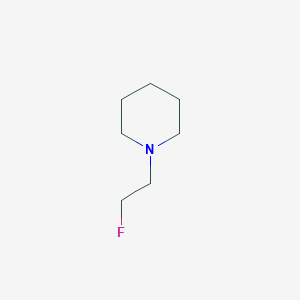
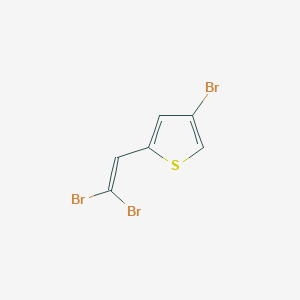

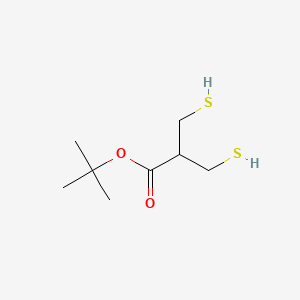
![tert-Butyl N-{3-oxaspiro[bicyclo[5.1.0]octane-4,1'-cyclohexane]-4'-yl}carbamate](/img/structure/B13172836.png)
![5-[2-(Hydroxymethyl)-1,3-thiazol-4-yl]furan-3-carboxylic acid](/img/structure/B13172838.png)
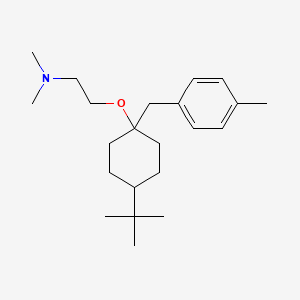


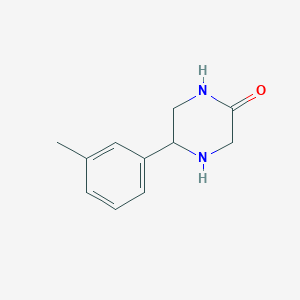
![4-[3-(Hydroxymethyl)-2-methylpyrrolidin-1-yl]thiophene-2-carbaldehyde](/img/structure/B13172869.png)
